acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium

Vue d'ensemble

Description

2-(2′ -Di-tert-butylphosphine)biphenylpalladium(II) acetate is a novel, air- and moisture-and thermally stable catalyst.

Mécanisme D'action

Target of Action

The primary target of 2-(2’-Di-tert-butylphosphine)biphenylpalladium(II) acetate, also known as MFCD04117716, is the amination of aryl chlorides . This compound acts as a pre-catalyst in this process .

Mode of Action

MFCD04117716 interacts with its targets by catalyzing the carbon-nitrogen bond-forming reactions . It is highly efficient in palladium-catalyzed reactions . This compound is a reactive dialkylbiaryl phosphine ligand , which is known for its effectiveness in these types of reactions.

Biochemical Pathways

The compound is involved in the Buchwald-Hartwig Cross Coupling Reaction , which is a type of carbon-nitrogen bond-forming reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and materials .

Pharmacokinetics

It’s worth noting that this compound is asolid at room temperature . Its solubility in different solvents and its stability in various conditions can affect its availability for catalytic reactions .

Result of Action

The result of MFCD04117716’s action is the formation of new carbon-nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, including N-methyl-6-heterocyclic-1-oxoisoindoline derivatives .

Action Environment

The action of MFCD04117716 is influenced by environmental factors such as temperature and the presence of moisture . It is described as a novel, air-, moisture-, and thermally stable catalyst , suggesting that it can maintain its catalytic activity under a variety of conditions.

Activité Biologique

The compound acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium (often abbreviated as Pd(dtbpp)AcOH) is a coordination complex that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

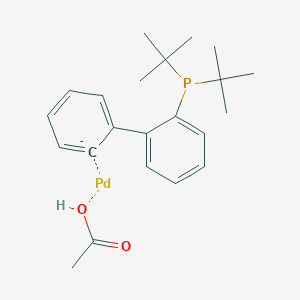

The compound consists of three main components:

- Acetic Acid : A simple carboxylic acid known for its solvent properties and role in biochemical processes.

- Ditert-butyl-(2-phenylphenyl)phosphane (dtbpp) : A phosphine ligand that enhances the stability and reactivity of the palladium center.

- Palladium : A transition metal that serves as a catalyst in various chemical reactions.

The structural formula can be represented as follows:

Palladium complexes are known for their role in facilitating cross-coupling reactions, such as Suzuki and Heck reactions. The presence of the dtbpp ligand stabilizes the palladium center, allowing it to participate effectively in these catalytic processes. The acetic acid component may also play a role in protonation steps during catalysis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of palladium complexes. For instance, research has shown that palladium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study : A study published in Journal of Medicinal Chemistry examined various palladium complexes, including those with phosphine ligands. The findings indicated that these complexes exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the ligand structure .

Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Antimicrobial Activity of Pd(dtbpp) Complexes

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

This table summarizes the MIC values for various pathogens, indicating that Pd(dtbpp) exhibits promising antimicrobial effects at relatively low concentrations.

Toxicity and Safety Profile

While palladium complexes show potential therapeutic benefits, their toxicity must be evaluated. Studies indicate that while some palladium compounds can be toxic to healthy cells at high concentrations, appropriate dosing regimens can mitigate these effects.

Research Findings : A comparative study indicated that while many palladium complexes showed cytotoxicity at concentrations above 30 µM, the Pd(dtbpp) complex demonstrated a favorable therapeutic index in preliminary tests .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C22H30O2PPd

- Molecular Weight : Approximately 430.50 g/mol

- Structure : The compound consists of a palladium center bonded to a bulky phosphine ligand derived from di-tert-butylphosphine, which imparts unique steric properties advantageous for specific catalytic applications.

Catalysis in Cross-Coupling Reactions

One of the primary applications of acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium is its role as a catalyst in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds between different organic molecules, enabling the synthesis of complex organic compounds. The compound is particularly effective in:

- Suzuki Coupling : Facilitating the coupling of aryl halides with boronic acids.

- Heck Reaction : Catalyzing the coupling of alkenes with aryl halides.

- Buchwald-Hartwig Amination : Promoting the formation of carbon-nitrogen bonds, especially with challenging substrates like aryl chlorides .

Selectivity and Efficiency

The unique structure of this palladium complex allows it to exhibit high selectivity and efficiency in catalytic processes. Studies have shown that it minimizes side reactions, thereby increasing the yield of desired products. This selectivity is crucial for industrial applications where purity and efficiency are paramount.

Interaction Studies

Research has focused on understanding the interactions between acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium and various substrates. These studies reveal insights into optimizing reaction conditions for improved industrial applications, highlighting the compound's versatility across different types of organic reactions .

Case Study 1: Buchwald-Hartwig Reaction

In a study focusing on the Buchwald-Hartwig amination reaction, acetic acid; ditert-butyl-(2-phenylphenyl)phosphane; palladium was utilized as a pre-catalyst to facilitate the formation of carbon-nitrogen bonds from aryl halides. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness in complex organic syntheses .

Case Study 2: Suzuki Coupling Reaction

Another significant application involved using this palladium complex in Suzuki coupling reactions. The study illustrated its ability to couple various aryl halides with boronic acids under mild conditions while maintaining high selectivity and minimal by-product formation. This efficiency makes it suitable for pharmaceutical applications where purity is critical .

Propriétés

IUPAC Name |

acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIJKLADGVFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2PPd- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.